molecular formula C9H10BrN3 B1447532 {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine CAS No. 1216201-06-7

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine

Cat. No.: B1447532
CAS No.: 1216201-06-7
M. Wt: 240.1 g/mol
InChI Key: TWKLTPABXDUHCP-UHFFFAOYSA-N
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Description

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a methanamine group at the 2nd position of the imidazo[1,2-a]pyridine core. It is used in various fields of scientific research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanamine: Similar structure but with the methanamine group at the 3rd position.

    2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and methanamine groups.

    8-Methylimidazo[1,2-a]pyridine: Lacks the bromine and methanamine groups.

Uniqueness

{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is unique due to the specific positioning of the bromine, methyl, and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKLTPABXDUHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 2
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 3
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 4
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 5
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine

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